Undecylenic Acid

Catalog No.
S546392
CAS No.
112-38-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecylenic Acid

CAS Number

112-38-9

Product Name

Undecylenic Acid

IUPAC Name

undec-10-enoic acid

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13)

InChI Key

FRPZMMHWLSIFAZ-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble
0.0737 mg/mL at 30 °C
insoluble in water; soluble in alcohol and ethe

Synonyms

10-undecenoic acid, Mycodermine, undecylenic acid

Canonical SMILES

C=CCCCCCCCCC(=O)O

The exact mass of the compound Undecylenic acid is 184.1463 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble4.00e-04 m0.0737 mg/ml at 30 °c0.0737 mg/ml at 30 °cinsoluble in water; soluble in alcohol and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Undecylenic Acids - Supplementary Records. It belongs to the ontological category of undecenoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Undecylenic acid (10-undecenoic acid) is an 11-carbon monounsaturated fatty acid characterized by a terminal double bond [1]. Derived industrially from the thermal cracking of castor oil, it serves as a critical bifunctional building block in both polymer chemistry and pharmaceutical formulations[2]. Its primary procurement value lies in its dual reactivity—combining a carboxylic acid group with a terminal alkene—which enables highly efficient thiol-ene click chemistry, regioselective halogenation, and esterification[1]. As a high-purity bio-based precursor, it is the foundational intermediate for Nylon-11 engineering plastics and a potent active ingredient in topical antifungal treatments [2].

Substituting undecylenic acid with close analogs like oleic acid or saturated undecanoic acid fundamentally compromises process efficiency and product viability. Internal alkenes, such as those found in oleic acid, suffer from slow reaction kinetics and reversible cis/trans isomerization during radical addition processes, significantly extending cycle times[1]. Conversely, substituting with saturated analogs like undecanoic acid completely eliminates the terminal π-bond required for hydrobromination and subsequent amination, breaking the synthesis route for Nylon-11 [1]. Furthermore, the saturated C11 chain exhibits a higher melting point, introducing congealing risks in liquid formulations and necessitating heated transfer lines that undecylenic acid avoids [2].

Thiol-Ene Click Reaction Kinetics vs. Internal Alkenes

In UV-cured polymer and polyurethane precursor synthesis, the position of the double bond drastically impacts cycle times. Addition of mercaptoethanol to undecylenic acid methyl ester (terminal alkene) reaches 100% conversion in a few minutes. In contrast, the same addition to oleic acid methyl ester (internal alkene) requires 90 minutes to reach 99% conversion due to the reversible addition of the thiyl radical and subsequent cis/trans isomerization [1].

Evidence DimensionThiol-ene addition conversion time
Target Compound Data100% conversion in <10 minutes (Undecylenic acid derivative)
Comparator Or Baseline99% conversion in 90 minutes (Oleic acid derivative)
Quantified Difference>9X reduction in reaction time
ConditionsAddition of mercaptoethanol to methyl esters under radical initiation

Terminal double bonds eliminate slow isomerization steps, drastically reducing cycle times and energy costs in industrial polymer curing and precursor synthesis.

Precursor Suitability for Polyamide-11 (Nylon-11) Manufacturability

The industrial synthesis of Nylon-11 relies entirely on the terminal unsaturation of undecylenic acid. The compound undergoes highly regioselective hydrobromination to yield 11-bromoundecanoic acid, which is subsequently aminated to form the 11-aminoundecanoic acid monomer[1]. Saturated analogs like undecanoic acid lack this terminal π-bond, rendering them completely inert to this specific terminal functionalization pathway [1].

Evidence DimensionTerminal functionalization capability
Target Compound DataSupports regioselective hydrobromination at C11 (Undecylenic acid)
Comparator Or BaselineInert to terminal hydrobromination (Undecanoic acid)
Quantified DifferenceAbsolute requirement vs. complete incompatibility
ConditionsIndustrial hydrobromination and amination for Nylon-11 monomer synthesis

Procurement for bio-based Nylon-11 synthesis strictly requires the terminal unsaturation of undecylenic acid to install the necessary terminal amine group.

Thermal Behavior and Formulation Processability

Physical state at ambient temperature is a critical handling parameter for continuous flow reactors and liquid formulations. Undecylenic acid exhibits a melting point of 23–25 °C, allowing it to remain a liquid or easily melted oil at standard room temperatures. In contrast, its saturated counterpart, undecanoic acid, has a melting point of 28–31 °C and congeals at 27 °C, making it a solid under identical ambient conditions[1].

Evidence DimensionMelting point / Congealing threshold
Target Compound Data23–25 °C (Undecylenic acid)
Comparator Or Baseline28–31 °C (Undecanoic acid)
Quantified Difference5–6 °C lower melting point
ConditionsStandard atmospheric pressure (101.3 kPa)

Selecting the unsaturated form eliminates the need for heated transfer lines and melting tanks in continuous flow reactors and liquid cosmetic or antifungal formulations.

Bio-based Nylon-11 (Polyamide-11) Monomer Synthesis

Directly leverages the terminal double bond for hydrobromination and amination, serving as the exclusive, non-substitutable precursor for 11-aminoundecanoic acid [1].

UV-Cured Polyurethane and Polyester Resins

Utilizes the rapid thiol-ene click reactivity of the terminal alkene to achieve high-conversion crosslinking in minutes, outperforming internal-alkene plant oils like oleic acid [1].

Liquid Antifungal API and Cosmetic Preservative Formulation

Capitalizes on the compound's lower melting point (23-25 °C) compared to saturated analogs, ensuring stable liquid handling at room temperature without the risk of congealing in transfer lines.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid
Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS]
Solid
colourless to pale yellow liquid

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

184.146329876 Da

Monoisotopic Mass

184.146329876 Da

Boiling Point

Decomposes at 275°C
137.00 °C. @ 2.00 mm Hg

Heavy Atom Count

13

Density

0.910 - 0.917

LogP

3.86 (LogP)
3.86

Appearance

Solid powder

Melting Point

24.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K3D86KJ24N

Related CAS

96451-28-4

GHS Hazard Statements

Aggregated GHS information provided by 1784 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (94.62%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of fungal infections as a salt form. No therapeutic indications on its own.

Pharmacology

Zinc undecylendate acts as a fungistatic agent but fungicidal activity may be observed with chronic exposure in high concentrations [L1887]. It is effective against _Candida albicans_ [A32284, A32286]. It is proposed that undecylenic acid exerts antimicrobial actions via interacting with nonspecific components in the cell membrane [A32287].
Undecylenic Acid is a natural or synthetic fungistatic fatty acid, antifungal Undecylenic Acid is used topically as a zinc salt in various creams against fungal infections, eczemas, ringworm, and other cutaneous conditions. The zinc provides an astringent action, reducing rawness and irritation.

ATC Code

D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE04 - Undecylenic acid

Mechanism of Action

Undecylenic acid demonstrated effectiveness against _Candida albicans_, which is an opportunistic pathogenic yeast with two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae. Hyphae formation is associated with active infections and virulence. A study proposed that undecylenic acid inhibits biofilm formation of _Candida albicans_ with optimal concentration above 3 mM and disrupts hyphal growth, which is the morphological transition from yeast to filamentous phase, at concentration above 4 mM. Under the drug treatment, hyphal formation related genes, like HWP1, were significantly reduced in transcriptional level leading to poor biofilm formation. Both biofilm and hyphae formation are critical virulence factors for the initiation of skin infection and late development of disseminated infection. Undecylenic acid may also inhibit enzyme involved in lipid metabolism and abolish germ tube formation by carrying protons across the plasma membrane, thus altering cytoplasmic pH.

Vapor Pressure

9.37e-04 mmHg

Pictograms

Irritant

Irritant

Other CAS

1333-28-4
112-38-9

Absorption Distribution and Excretion

Undecylenic acid may be absorbed through the skin [MSDS].
No information regarding route of elimination.
No information regarding volume of distribution.
No information regarding clearance.

Metabolism Metabolites

No information regarding metabolism.

Wikipedia

Undecylenic_acid

Biological Half Life

No information regarding half-life.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Cleansing; Preservative

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
10-Undecenoic acid: ACTIVE

Dates

Last modified: 08-15-2023

Theoretical and Kinetic Analysis of the Esterification of Undecylenic Acid with Glycerol

Jean-François Fabre, Gildas Nyame Mendendy Boussambe, Romain Valentin, Zéphirin Mouloungui
PMID: 32319683   DOI: 10.1002/lipd.12239

Abstract

The synthesis of undecylenic acid partial esters can be performed at mild temperature with a classical esterification reaction catalyzed by dodecylbenzene sulfonic acid (DBSA). A semi-empirical molecular modeling on the different reaction intermediates indicates that DBSA can strongly decrease their heats of formation through hydrogen bonding. Diester formation seems to be thermodynamically favored with a selectivity for alpha, alpha, or alpha, beta forms that depend on the geometry of the catalyst-intermediate configuration. Triesters are not favored but a high selectivity for monoesters requires a kinetic control. Experimental approach, considering different DBSA concentrations and temperature partially confirms the theoretical predictions but surfactant properties of DBSA and monoesters may induce nonpredicted geometries. Global apparent activation energies are calculated, corresponding to the formation and hydrolysis of mono and diesters. If water trapping allows the decrease of hydrolysis reaction constants, the presence of water and subsequent phase separation may explain differences between theoretical and experimental results and could help increasing monoester selectivity.


RIFM fragrance ingredient safety assessment, 10-undecenoic acid, CAS Registry Number 112-38-9

A M Api, D Belsito, S Biserta, D Botelho, M Bruze, G A Burton Jr, J Buschmann, M A Cancellieri, M L Dagli, M Date, W Dekant, C Deodhar, A D Fryer, S Gadhia, L Jones, K Joshi, A Lapczynski, M Lavelle, D C Liebler, M Na, D O'Brien, A Patel, T M Penning, G Ritacco, F Rodriguez-Ropero, J Romine, N Sadekar, D Salvito, T W Schultz, F Siddiqi, I G Sipes, G Sullivan, Y Thakkar, Y Tokura, S Tsang
PMID: 32562754   DOI: 10.1016/j.fct.2020.111380

Abstract




Enzymatic Synthesis of a Diene Ester Monomer Derived from Renewable Resource

Cristian de Oliveira Romera, Débora de Oliveira, Claudia Sayer, Pedro Henrique Hermes de Araújo
PMID: 31111376   DOI: 10.1007/s12010-019-03043-9

Abstract

The total or partial substitution of fossil raw materials by biobased materials from renewable resources is one of the great challenges of our society. In this context, the reaction under mild condition as enzyme-catalyzed esterification was applied to investigate the esterification of the biobased 10-undecenoic acid with 2-hydroxyethyl methacrylate (HEMA) to obtain a new diene ester monomer. The environmentally friendly enzymatic reaction presented up to 100% of conversion; moreover, the production of possible by-products was minimized controlling reaction time and amount of enzyme. Furthermore, the presence of chloroform was evaluated during the enzymatic reactions and despite high conversions with higher enzyme concentration, the solvent-free system showed fast kinetics even with 1.13 U/g substrates. In addition, the commercial immobilized lipases Novozym 435 and NS 88011 could be applied for up to 10 cycles keeping conversions about 90%. The scale-up of the reaction was possible and a purification procedure was applied in order to isolate the diene ester monomer 2-(10-undecenoyloxy)ethyl methacrylate, preserving its double bonds, which could allow a potential use of this product in the synthesis of new renewable polymers through techniques as metathesis, thiol-ene, or free-radical polymerization.


Allergic contact dermatitis caused by undecylenic acid in an antifungal nail solution

Gemma Ochando-Ibernón, Luca Schneller-Pavelescu, Eduardo F Vergara de Caso, Juan F Silvestre-Salvador
PMID: 30537336   DOI: 10.1111/cod.13195

Abstract




Identification and characterization of Zika virus NS5 RNA-dependent RNA polymerase inhibitors

Yuan Lin, Hongjuan Zhang, Weibao Song, Shuyi Si, Yanxing Han, Jiandong Jiang
PMID: 31310806   DOI: 10.1016/j.ijantimicag.2019.07.010

Abstract

The current outbreak of Zika virus (ZIKV) is the impetus for novel, safe and efficacious anti-ZIKV agents. ZIKV non-structural protein 5 RNA-dependent RNA polymerase (RdRp) is essential for viral replication and is logically regarded as an attractive drug target. This study used a fluorescence-based polymerase assay to find an anti-infective drug 10-undecenoic acid zinc salt (UA) which could inhibit RdRp activity with a half maximal inhibitory concentration (IC
) of 1.13-1.25 µM. Molecular docking and site-directed mutagenesis analyses identified D535 as the key amino acid in the interaction between RdRp and UA. Importantly, the surface plasmon resonance assay showed that UA had strong direct binding with ZIKV wild-type RdRp and a relatively weak interaction with D535A-RdRp. As a control, the nucleoside inhibitor sofosbuvir triphosphate (PSI-7409) conferred insensitivity to the fluorescence-based RdRp assay and cannot bind directly with RdRp. Moreover, UA showed anti-ZIKV activity comparable to sofosbuvir. All these results indicate that UA is likely to be a promising lead compound against ZIKV, exhibiting a different mechanism than sofosbuvir.


Polymacrocycles Derived via Ugi Multi-Component Reactions

Patrick-Kurt Dannecker, Ansgar Sehlinger, Michael A R Meier
PMID: 30457196   DOI: 10.1002/marc.201800748

Abstract

The synthesis of macrocycles based on the Ugi-4CR has been thoroughly explored by Wessjohann and coworkers, while polymerizations utilizing the Ugi-4CR are already patented by Ugi and recently studied more in detail, developing a new trend in polymer chemistry. Here, the combination of both, that is, the synthesis of polymacrocycles, is demonstrated. As diverse functional groups can be easily introduced in a macrocycle via Ugi-4CR, a straightforward design of polymacrocycles is achieved in a two-step procedure. First, the Ugi-4CR of 10-undecenoic acid, a diamine, a diisocyanide, and an aldehyde results in diversely substituted macrocycles having two terminal double bonds. Subsequently, these macrocycles are polymerized by ADMET (acyclic diene metathesis) or thiol-ene polymerization to generate polymacrocycles with potential application in coordination chemistry as, for example, sensors, filters, or phase-transfer catalysts. Moreover, the setup of the literature-known Ugi macrocyclization is simplified by systematic reaction screening.


Labrasol

Joanne Heade, Sam Maher, Sinead B Bleiel, David J Brayden
PMID: 29462634   DOI: 10.1016/j.xphs.2018.02.012

Abstract

In addition to their solubilizing properties, excipients used in lipid-based formulations can improve intestinal permeability of macromolecules. We determined whether admixing of medium-chain fatty acid (MCFA) permeation enhancers with a lipoidal excipient (Labrasol
) could potentiate transepithelial flux of a poorly permeable macromolecule (fluorescein isothiocyanate dextran 4 kDa [FD4]) across rat intestinal mucosae mounted in Ussing chambers. Low concentrations of sodium caprate (C
), sodium undecylenate (C
), or sodium laurate (C
) combined with Labrasol
increased the apparent permeability coefficient (P
) of FD4 to values typically seen with higher concentrations of MCFAs or Labrasol
alone. For example, combination of C
(0.5 mg/mL) with Labrasol
(1 mg/mL) increased the P
of FD4 by 10- and 11-fold over the respective individual agents at the same concentrations where no enhancement was evident. The increased enhancement ratios seen with the combinations were associated with some perturbation in intestinal histology and with attenuation of an epithelial functional measure, carbachol-stimulated inward short-circuit current. In conclusion, combining three MCFAs separately with Labrasol
increased the P
of FD4 to values greater than those seen for MCFAs or Labrasol
alone. Ultimately, this may permit lower concentrations of MCFA to be used in combination with other excipients in oral formulations of poorly permeable molecules.


Identification of undecylenic acid as EAG channel inhibitor using surface plasmon resonance-based screen of KCNH channels

Ze-Jun Wang, Purushottam B Tiwari, Aykut Üren, Tinatin I Brelidze
PMID: 31315662   DOI: 10.1186/s40360-019-0324-8

Abstract

KCNH family of potassium channels is responsible for diverse physiological functions ranging from the regulation of neuronal excitability and cardiac contraction to the regulation of cancer progression. KCNH channels contain a Per-Arn-Sim (PAS) domain in their N-terminal and cyclic nucleotide-binding homology (CNBH) domain in their C-terminal regions. These intracellular domains shape the function of KCNH channels and are important targets for drug development.
Here we describe a surface plasmon resonance (SPR)-based screening method aimed in identifying small molecule binders of PAS and CNBH domains for three KCNH channel subfamilies: ether-à-go-go (EAG), EAG-related gene (ERG), and EAG-like K+ (ELK). The method involves purification of the PAS and CNBH domains, immobilization of the purified domains on the SPR senor chip and screening small molecules in a chemical library for binding to the immobilized domains using changes in the SPR response as a reporter of the binding. The advantages of this method include low quantity of purified PAS and CNBH domains necessary for the implementation of the screen, direct assessment of the small molecule binding to the PAS and CNBH domains and easiness of assessing KCNH subfamily specificity of the small molecule binders.
Using the SPR-based method we screened the Spectrum Collection Library of 2560 compounds against the PAS and CNBH domains of the three KCNH channel subfamilies and identified a pool of small molecules that bind to the PAS or CNBH domains. To further evaluate the effectiveness of the screen we tested the functional effect of one of the identified mEAG PAS domain specific small molecule binders on currents recorded from EAG channels. Undecylenic acid inhibited currents recorded from EAG channels in a concentration-dependent manner with IC50 of ~ 1 μM.
Our results show that the SPR-based method is well suited for identifying small molecule binders of KCNH channels and can facilitate drug discovery for other ion channels as well.


Evaluating the Effects of a Topical Preparation with Dexpanthenol, Silbiol, Undecylenic Acid, and Lidocaine on Palatal Mucosa Wound Healing in a Rat Model

Yasemin Sezgin, Mehtap Bilgin Çetin, Şule Bulut, Nilgün Özlem Alptekin, Pelin Börçek
PMID: 30322831   DOI: 10.4274/balkanmedj.galenos.2018.2018.0167

Abstract

Postoperative complications occur after periodontal plastic surgeries, but an ideal treatment to overcome them has not been found yet.
To evaluate the effects of topically applied Oral-norm gel on the healing of excisional wounds.
Animal experiment.
Excisional wounds with a diameter of 3 mm were made in the center of the palatal mucosa of 63 Sprague Dawley rats. Seven animals were sacrificed at time 0. The remaining rats were divided into two groups: a test group in which the topical Oral-norm gel was applied three times a day and a control group in which nothing was applied. Seven animals in each group were sacrificed at 3, 7, 14, and 21 days. Mean wound surface area was measured photographically, while wound healing and width were evaluated microscopically.
The mean wound surface area decreased significantly after 3 days in both groups (p<0.001). Between days 3 and 7, the mean wound surface area decreased from 6.62 (2.85) to 0.83 (1.62) mm
in the control group and 5.07 (0.88) to 1.42 (1.67) mm
in the test group. The wound width decreased significantly on day 7 in both groups (p<0.001), with no further changes by day 14. Both groups had a significant increase in inflammation and vascularization on day 3 (p<0.001), with a reduction thereafter. No significant differences in macroscopic and microscopic measurements were observed between the groups at any time point (p>0.05).
The Oral-norm gel has no positive healing effects in the palatal mucosa of rats.


Fungicidal PMMA-Undecylenic Acid Composites

Milica Petrović, Debora Bonvin, Heinrich Hofmann, Marijana Mionić Ebersold
PMID: 29316713   DOI: 10.3390/ijms19010184

Abstract

Undecylenic acid (UA), known as antifungal agent, still cannot be used to efficiently modify commercial dental materials in such a way that this affects
. Actually, issues with
infections and fungal resistance compromise the use of Poly(methyl-methacrylate) (PMMA) as dental material. The challenge remains to turn PMMA into an antifugal material, which can ideally affect both sessile (attached) and planktonic (free-floating)
cells. We aimed to tackle this challenge by designing PMMA-UA composites with different UA concentrations (3-12%). We studied their physico-chemical properties, the antifungal effect on
and the cytotoxicity toward human cells. We found that UA changes the PMMA surface into a more hydrophilic one. Mainly, as-preparation composites with ≥6% UA reduced sessile
for >90%. After six days, the composites were still efficiently reducing the sessile
cells (for ~70% for composites with ≥6% UA). Similar results were recorded for planktonic
. Moreover, the inhibition zone increased along with the UA concentration. The antifungal effect of UA was also examined at the surface of an UA-loaded agar and the minimal inhibitory concentration (MIC90) was below the lowest-studied 0.0125% UA. Furthermore, the embedded filamentation test after 24 h and 48 h showed complete inhibition of the
growth at 0.4% UA.


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